molecular formula C16H18ClN5O2S2 B2402661 (5-methylisoxazol-3-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351618-47-7

(5-methylisoxazol-3-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2402661
CAS No.: 1351618-47-7
M. Wt: 411.92
InChI Key: ZONITQZKOFVSJV-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H18ClN5O2S2 and its molecular weight is 411.92. The purity is usually 95%.
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Biological Activity

The compound (5-methylisoxazol-3-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS Number 1351618-47-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1351618-47-7
Molecular FormulaC₁₆H₁₈ClN₅O₂S₂
Molecular Weight411.9 g/mol

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Compounds with this scaffold have been shown to possess various biological activities, including:

  • Antibacterial Activity :
    • A study demonstrated the antibacterial effects of thiadiazole derivatives against several bacterial strains. The presence of the 5-methylisoxazole group enhances this activity due to its ability to interact with bacterial cell membranes and inhibit growth .
  • Antifungal Activity :
    • The compound's structure suggests potential antifungal properties, which are common among thiadiazole derivatives. Further studies are needed to quantify this activity against specific fungal strains.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines:

Cell LineIC₅₀ Value (μM)Reference
HepG2 (liver cancer)25
MCF7 (breast cancer)29
HCT116 (colon cancer)30

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent.

The proposed mechanisms through which this compound exhibits its biological activity include:

  • Inhibition of Enzymatic Pathways : Compounds containing the thiadiazole moiety have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication processes in cancer cells.

Study on Thiadiazole Derivatives

A notable study focused on the synthesis and biological evaluation of various thiadiazole derivatives revealed that modifications in their structure significantly affect their biological activities. The introduction of different substituents on the thiadiazole ring can enhance or diminish their efficacy against specific targets .

Synthesis and Evaluation of Related Compounds

Another investigation into related compounds emphasized the importance of the piperazine scaffold in enhancing biological activity. The study reported that piperazine-based thiadiazole derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-piperazine counterparts .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2.ClH/c1-11-9-12(19-23-11)15(22)20-4-6-21(7-5-20)16-18-17-13(10-25-16)14-3-2-8-24-14;/h2-3,8-9H,4-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONITQZKOFVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.